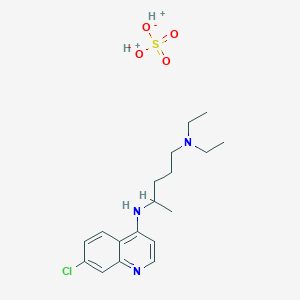
trans-4-Aminocyclohexanol
Vue d'ensemble
Description
trans-4-Aminocyclohexan-1-ol: est un composé organique de formule moléculaire C6H13NO. Il s'agit d'un dérivé du cyclohexanol où le groupe amino est positionné en trans par rapport au groupe hydroxyle sur le cycle cyclohexane. Ce composé est connu pour ses applications en synthèse organique et comme intermédiaire dans la production de divers produits pharmaceutiques, tels que le chlorhydrate d'ambroxol .
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Pharmaceutical Intermediate: It is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride, which is used in the treatment of respiratory diseases associated with viscid or excessive mucus.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
Target of Action
Trans-4-Aminocyclohexanol, also known as 4-Aminocyclohexanol, is primarily used in the synthesis of drugs such as Ambroxol hydrochloride . The primary target of this compound is the respiratory system .
Mode of Action
It is known to be involved in the synthesis of n-substituted 7-azabicyclo[221]heptanes via transannular nucleophilic displacement . This suggests that it may interact with its targets through a nucleophilic displacement mechanism.
Biochemical Pathways
This compound is involved in several biochemical pathways during the synthesis of various compounds. For instance, it is used in the synthesis of benzoxazine, which is required for the preparation of polybenzoxazine-silica hybrid nanocomposites . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of benzoxazine, it contributes to the formation of a compound that is used in the preparation of polybenzoxazine-silica hybrid nanocomposites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to air . Therefore, it should be stored in well-sealed containers in a dry, cool, and well-ventilated place
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles:
Hydrogénation du p-acétamidophénol: Une méthode courante implique l'hydrogénation catalytique du p-acétamidophénol en solution aqueuse ou alcoolique. Le mélange résultant de trans- et cis-4-aminocyclohexanol est ensuite séparé par cristallisation fractionnée à partir de l'acétone. .
Méthodes de production industrielle: La production industrielle du trans-4-aminocyclohexan-1-ol suit généralement les mêmes voies de synthèse que celles décrites ci-dessus, avec des optimisations pour la production à grande échelle. Le procédé implique des étapes d'hydrogénation catalytique, de séparation des isomères et d'hydrolyse pour assurer un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions:
Réduction: Le composé peut être réduit pour former divers dérivés, selon les réactifs et les conditions spécifiques utilisés.
Réactifs et conditions courantes:
Agents catalytiques: Lipase d'Aspergillus niger
Solvants: 2-méthyl-butan-2-ol
Milieu acide ou alcalin: Pour les réactions d'hydrolyse
Principaux produits:
Ester butyrique 4-amino-cyclohexyle: Formé à partir de la réaction avec l'ester butyrique-2-chloro-éthylique.
Applications de la recherche scientifique
Chimie:
Biologie et médecine:
Intermédiaire pharmaceutique: C'est un intermédiaire important dans la synthèse de médicaments tels que le chlorhydrate d'ambroxol, qui est utilisé dans le traitement des maladies respiratoires associées à un mucus visqueux ou excessif.
Industrie:
Fabrication chimique: Le composé est utilisé dans la production de divers produits chimiques et intermédiaires.
Mécanisme d'action
Le mécanisme d'action spécifique du trans-4-aminocyclohexan-1-ol n'est pas bien documenté. en tant qu'intermédiaire dans la synthèse de produits pharmaceutiques comme le chlorhydrate d'ambroxol, il est impliqué dans les voies biochimiques qui conduisent à la production du principe actif pharmaceutique. Les cibles moléculaires et les voies impliquées dans son action dépendraient de l'application spécifique et du produit final synthétisé à partir de ce composé .
Comparaison Avec Des Composés Similaires
Composés similaires:
cis-4-Aminocyclohexan-1-ol: L'isomère cis du trans-4-aminocyclohexan-1-ol, où les groupes amino et hydroxyle sont positionnés cis l'un par rapport à l'autre sur le cycle cyclohexane.
4-Aminocyclohexanol: Un terme général qui peut faire référence à l'isomère cis ou trans du 4-aminocyclohexanol.
Unicité:
Propriétés
IUPAC Name |
4-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-65-3, 27489-62-9, 40525-78-8 | |
| Record name | 4-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Aminocyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-aminocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-aminocyclohexanol?
A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.
Q2: How can I distinguish between the cis and trans isomers of 4-aminocyclohexanol using spectroscopic methods?
A2: NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. In the 1H NMR spectrum, the axial and equatorial protons of the cyclohexane ring in the trans isomer exhibit distinct coupling constants compared to the cis isomer [].
Q3: How does the cis/trans isomerism of 4-aminocyclohexanol influence the properties of materials incorporating this compound?
A3: The cis/trans isomerism can significantly impact the packing arrangement and intermolecular interactions within a material. For instance, in 2D perovskite materials, incorporating cis-4-aminocyclohexanol leads to different photoluminescence and photodetection properties compared to the trans isomer [].
Q4: Does 4-aminocyclohexanol exhibit any notable hydrogen bonding interactions?
A4: Yes, 4-aminocyclohexanol can participate in both intermolecular and intramolecular hydrogen bonding through its hydroxyl and amino groups. This is evident in the formation of a 1:1 molecular complex with (4-hydroxycyclohexyl)carbamic acid [] and its coordination with 18-crown-6 in inclusion materials [].
Q5: What are some common synthetic routes to 4-aminocyclohexanol?
A5: 4-Aminocyclohexanol can be synthesized through various methods, including:
- Reduction of 4-aminophenol: This method, often utilizing catalytic hydrogenation, can yield a mixture of cis and trans isomers [, ].
- Reductive amination of 4-hydroxycyclohexanone: This approach, frequently employing transaminases, offers control over the stereochemistry of the product [].
- Ring-opening of cyclic intermediates: Domino synthesis involving nitrones and donor-acceptor cyclopropanes provides a stereoselective route to cis-1,4-aminocyclohexanols [].
Q6: Can you elaborate on the stereoselective synthesis of 4-aminocyclohexanol isomers using enzymatic methods?
A6: Researchers have successfully employed one-pot enzymatic cascade reactions using keto reductases and amine transaminases to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. By selecting stereocomplementary enzymes, the desired isomer can be obtained [].
Q7: Can 4-aminocyclohexanol be used as a starting material for the preparation of other valuable compounds?
A7: Absolutely. 4-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals and their analogues, including:
- Ambroxol: A commonly used expectorant [, , ].
- N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites: These metabolites exhibit anticancer activity [].
- Dihydroquinoline-based muscarinic antagonists: These compounds show potential for treating respiratory diseases [].
Q8: Is 4-aminocyclohexanol utilized in polymer chemistry?
A8: Yes, 4-aminocyclohexanol is a valuable monomer for synthesizing functional polymers. For example, it can be reacted with formaldehyde and a bisphenol to create a novel benzoxazine monomer, which, upon polymerization, yields polybenzoxazine with tailored properties for applications in nanocomposites [].
Q9: What are the primary applications of 4-aminocyclohexanol and its derivatives?
A9: 4-Aminocyclohexanol and its derivatives have found applications in:
- Pharmaceuticals: As intermediates in the synthesis of expectorants, anticonvulsants, and potential therapeutics for pain management and diseases mediated by the ORL1 receptor [, , , ].
- Material science: As monomers for the preparation of functional polymers and hybrid nanocomposites [, ].
Q10: Are there known biological activities associated with 4-aminocyclohexanol?
A10: While 4-aminocyclohexanol itself might not possess potent biological activity, its derivatives exhibit a range of activities:
- Antifungal activity: Oxiranes derived from 4-aminocyclohexanol have shown antifungal properties [, ].
- Antibacterial activity: Glucopyranoside derivatives of neamine modified in the 2-deoxystreptamine ring, synthesized from 4-aminocyclohexanol, have been investigated for their antibacterial potential [].
Q11: Has 4-aminocyclohexanol been studied for its potential to interact with enzymes?
A11: Yes, 4-aminocyclohexanol has been investigated as a ligand for trypsin, with its crystal structure in complex with the enzyme determined []. This research provides insights into the binding interactions of this compound with biological targets.
Q12: Is there any information available on the metabolism of 4-aminocyclohexanol in living organisms?
A12: Research has explored the metabolism of cyclohexylamine, a closely related compound, in various species. Studies have identified 4-aminocyclohexanol as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs [, ]. The metabolic pathways and extent of metabolism vary between species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)







